(S)-1-Boc-3-fluoropyrrolidine
Overview
Description
(S)-1-Boc-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a fluorine atom at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-fluoropyrrolidine.
Protection: The nitrogen atom of (S)-3-fluoropyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-fluoropyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-3-fluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the third position can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as (S)-3-azido-1-Boc-pyrrolidine or (S)-3-cyano-1-Boc-pyrrolidine can be obtained.
Deprotected Product: The removal of the Boc group yields (S)-3-fluoropyrrolidine.
Scientific Research Applications
(S)-1-Boc-3-fluoropyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-fluoropyrrolidine is primarily related to its ability to interact with biological targets through its fluorine atom and the pyrrolidine ring. The fluorine atom can form strong hydrogen bonds and dipole interactions with proteins and enzymes, enhancing the compound’s binding affinity and specificity. The Boc group provides steric protection, allowing selective reactions at other positions of the molecule.
Comparison with Similar Compounds
(S)-1-Boc-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-Boc-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.
(S)-1-Boc-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (S)-1-Boc-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often leading to improved metabolic stability and bioavailability of the resulting compounds.
Biological Activity
(S)-1-Boc-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity. This article delves into its biological properties, synthesis, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. The fluorine atom significantly influences the compound's electronic properties, enhancing its binding affinity to various biological targets, including enzymes and receptors.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Studies have shown that derivatives of this compound exhibit significant DPP-4 inhibitory activity, with some compounds demonstrating an IC50 value as low as 0.017 μM .
- Antimicrobial Properties : Fluorinated pyrrolidines, including this compound, have been reported to possess antibacterial and antiviral activities. These properties are attributed to their ability to disrupt cellular processes in pathogens .
- Cancer Therapeutics : The compound serves as a precursor for synthesizing various bioactive molecules, including potential Aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell cycle regulation.
The mechanism of action for this compound largely revolves around its ability to interact with biological targets through its fluorinated structure. The fluorine atom can enhance metabolic stability and bioavailability, leading to improved pharmacokinetic profiles for drugs derived from this compound. Upon deprotection of the Boc group, the active amine is released, allowing for further functionalization and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromofluorination : An appropriate alkenyl azide undergoes bromofluorination to introduce the fluorine atom.
- Reduction : The resulting bromofluorinated compound is reduced to yield the corresponding amine.
- Boc Protection : The amine is then protected using a Boc group to form this compound.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- DPP-4 Inhibitors : Research indicated that derivatives based on this compound showed promising results in lowering blood glucose levels in diabetic mouse models, suggesting potential applications in treating type 2 diabetes .
- Antiparasitic Activity : Compounds similar to this compound have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies revealed that certain derivatives inhibited parasite growth at concentrations below 3.6 μM .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound and its derivatives compared to other similar compounds:
Compound Name | Target Enzyme/Pathogen | IC50/EC50 Value | Notes |
---|---|---|---|
This compound | DPP-4 | 0.017 μM | High selectivity against DPP-8/DPP-4 |
Derivative A | T. brucei | < 3.6 μM | Effective against African sleeping sickness |
Derivative B | Aurora Kinase | Not specified | Potential cancer therapeutic |
Properties
IUPAC Name |
tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUECTKVSIDXQQE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594010 | |
Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479253-00-4 | |
Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 479253-00-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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